Methyl 1-methyl-1H-imidazole-5-carboxylate
Overview
Description
Methyl 1-methyl-1H-imidazole-5-carboxylate is a chemical compound with the molecular formula C6H8N2O2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Biochemical Analysis
Biochemical Properties
It is known to be used as a chemical reagent, playing the role of a catalyst and solvent in the field of organic synthesis .
Molecular Mechanism
It is known to be used in the amidation and esterification of carboxylic acids , but the exact molecular interactions and changes in gene expression are not documented.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-methyl-1H-imidazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 1-methylimidazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Another method involves the reaction of 1-methylimidazole with dimethyl carbonate under basic conditions. This reaction also proceeds at room temperature and provides a high yield of the target compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-5-carboxylic acid derivatives, while reduction can produce imidazole-5-methanol .
Scientific Research Applications
Methyl 1-methyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with antifungal, antibacterial, and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of methyl 1-methyl-1H-imidazole-5-carboxylate depends on its specific application. In biochemical assays, it can act as a ligand that binds to metal ions or enzymes, altering their activity. The molecular targets and pathways involved vary based on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler derivative of imidazole with similar chemical properties but lacking the ester group.
Methyl 1H-imidazole-5-carboxylate: Similar to methyl 1-methyl-1H-imidazole-5-carboxylate but without the additional methyl group on the nitrogen atom
Uniqueness
This compound is unique due to the presence of both a methyl group on the nitrogen atom and an ester group on the imidazole ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 3-methylimidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-4-7-3-5(8)6(9)10-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDPLDCXQNEMCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371686 | |
Record name | METHYL 1-METHYL-1H-IMIDAZOLE-5-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17289-20-2 | |
Record name | METHYL 1-METHYL-1H-IMIDAZOLE-5-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1-methyl-1H-imidazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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